
Pomalidomide-PEG6-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-PEG6-COOH is a conjugate compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a carboxylic acid functional group. Pomalidomide is part of the immunomodulatory imide drug (IMiD) class, which includes thalidomide and lenalidomide. These compounds are known for their anti-cancer properties, particularly in the treatment of multiple myeloma and other hematological malignancies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG6-COOH typically involves the conjugation of pomalidomide with a PEG linker that has a carboxylic acid functional group. The process begins with the activation of the carboxylic acid group on the PEG linker, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activated ester then reacts with the amino group on pomalidomide to form the desired conjugate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow synthesis techniques to ensure consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-PEG6-COOH can undergo various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can participate in esterification or amidation reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common for this type of conjugate.
Common Reagents and Conditions
Esterification: Typically involves reagents like alcohols and acid catalysts.
Amidation: Involves amines and coupling agents such as DCC or EDC.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with an alcohol would yield an ester derivative of this compound .
Wissenschaftliche Forschungsanwendungen
Targeted Protein Degradation
Overview :
Pomalidomide-PEG6-COOH serves as a crucial building block in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents that utilize the cellular ubiquitin-proteasome system to selectively degrade specific proteins implicated in diseases, including cancer.
Mechanism :
The compound acts by recruiting E3 ligases via its cereblon-binding moiety, facilitating the ubiquitination and subsequent degradation of target proteins. This mechanism allows for the targeted elimination of oncogenic proteins that contribute to tumor growth and survival.
Table 1: Comparison of PROTAC Components
Component | Role | Example Application |
---|---|---|
This compound | E3 ligase recruiter | Cancer therapy |
Linker (e.g., PEG) | Provides solubility and flexibility | Enhances biodistribution |
Targeting ligand | Binds to specific proteins | Selective degradation of targets |
Cancer Therapy
Clinical Applications :
Pomalidomide, along with its PEGylated derivatives, has been investigated in various clinical settings for treating multiple myeloma and other malignancies. The addition of PEG enhances solubility and stability, improving pharmacokinetics.
Case Study Example :
A retrospective study evaluated the efficacy of a pomalidomide-based regimen (Pomalidomide-PACE) in patients with relapsed refractory multiple myeloma. The study reported an overall response rate (ORR) of 68%, indicating significant therapeutic potential despite patients being heavily pretreated with other therapies .
Drug Delivery Systems
Nanotechnology Integration :
The incorporation of this compound into nanocarriers has been explored for targeted drug delivery systems. The PEG component aids in evading immune detection, prolonging circulation time in the bloodstream.
Applications in Research :
Research indicates that this compound can be utilized in synthesizing nanoparticles for delivering chemotherapeutics directly to tumor sites, minimizing systemic toxicity while maximizing local drug concentration .
Synthesis of Novel Therapeutics
Building Block for New Compounds :
this compound is not only a therapeutic agent but also a versatile building block for synthesizing new compounds aimed at various biological targets. This includes modifications to enhance selectivity and potency against specific cancer types.
Research Findings :
Studies have shown that altering the PEG chain length or structure can significantly impact the efficacy of PROTACs developed using this compound, allowing researchers to optimize these compounds for better therapeutic outcomes .
Safety and Toxicity Profiles
Clinical Safety Data :
While Pomalidomide is generally well-tolerated, studies have reported hematologic toxicities associated with its use, particularly in combination therapies. Monitoring is essential to manage side effects effectively .
Wirkmechanismus
Pomalidomide-PEG6-COOH exerts its effects primarily through the pomalidomide moiety, which binds to the E3 ligase cereblon (CRBN). This binding redirects the ligase’s activity towards the degradation of specific proteins involved in cancer cell survival and proliferation. The PEG linker enhances the solubility and bioavailability of the compound, while the carboxylic acid group allows for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: Another IMiD with similar applications but different potency and side effect profiles.
Pomalidomide Derivatives: Various derivatives with modifications to the pomalidomide structure to enhance specific properties.
Uniqueness
Pomalidomide-PEG6-COOH is unique due to its combination of pomalidomide with a PEG linker and a carboxylic acid group. This structure enhances its solubility, bioavailability, and potential for further functionalization, making it a versatile compound for various scientific and medical applications .
Biologische Aktivität
Pomalidomide-PEG6-COOH is a novel compound that combines the therapeutic properties of pomalidomide, a known immunomodulatory drug, with a polyethylene glycol (PEG) linker. This combination aims to enhance the pharmacokinetic properties and biological activity of pomalidomide, particularly in the context of targeted protein degradation and cancer therapy.
Property | Value |
---|---|
Molecular Formula | C₃₁H₃₈N₄O₇ |
Molecular Weight | 570.65 g/mol |
CAS Number | 2225940-51-0 |
Solubility | Soluble in DMSO and water |
This compound functions primarily as an E3 ligase cereblon ligand-linker conjugate. It recruits the cereblon E3 ligase, facilitating the ubiquitination and subsequent degradation of target proteins involved in oncogenesis. This mechanism is particularly relevant for treating various hematological malignancies and solid tumors.
Biological Activity and Efficacy
-
Anti-Cancer Activity : this compound has demonstrated significant anti-cancer activity in various studies:
- In vitro studies indicated that this compound can inhibit the proliferation of multiple myeloma cells, showing enhanced efficacy compared to pomalidomide alone due to improved delivery and retention within cancer cells .
- A study highlighted its effectiveness against relapsed/refractory multiple myeloma (RRMM), where it was used in combination with dexamethasone, resulting in improved progression-free survival (PFS) rates compared to historical controls .
- Combination Therapy : The compound has been evaluated in combination therapies:
Case Study 1: Relapsed/Refractory Multiple Myeloma
A multicenter study assessed the efficacy of this compound combined with dexamethasone in patients who had undergone multiple prior therapies. The results showed:
- Median PFS: 4.2 months (POM+LoDEX) vs. 2.7 months (POM)
- ORR: 33% (POM+LoDEX) vs. 18% (POM)
These findings suggest that the addition of PEGylation enhances the therapeutic profile of pomalidomide .
Case Study 2: Primary Central Nervous System Lymphoma
Another study explored the use of this compound in patients with relapsed/refractory primary central nervous system lymphoma (PCNSL). The treatment resulted in:
- Overall response rate: 48%
- Median PFS for responders: 9 months
This indicates promising activity against difficult-to-treat lymphomas .
Research Findings
Research has shown that modifications to pomalidomide, such as PEGylation, can significantly alter its pharmacodynamics and pharmacokinetics:
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O12/c32-23-5-4-22(26(35)30-23)31-27(36)20-2-1-3-21(25(20)28(31)37)29-7-9-39-11-13-41-15-17-43-19-18-42-16-14-40-12-10-38-8-6-24(33)34/h1-3,22,29H,4-19H2,(H,33,34)(H,30,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDBXIANAMQQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.